Cas no 118488-18-9 (Fmoc-D-Tyr(tBu)-OH)
Fmoc-D-Tyr(tBu)-OH Chemical and Physical Properties
Names and Identifiers
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- (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid
- Fmoc-D-Tyr(tBu)-OH
- N-(9-fluorenylmethoxycarbonyl)-O-tert-butyl-D-tyrosine
- Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-tert-butyl-D-tyrosine
- FMoc-D-Tyr(tBu)-OH FMoc-O-tert·butyl-D-tyrosine
- H-Lys-OMe •2HCl
- Fmoc-D-Tyr(But)-OH
- O-tert-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-tyrosine
- O-tert-Butyl-Nα-Fmoc-D-tyrosine
- Nα-Fmoc-O-tert-butyl-D-tyrosine
- FMOC-D-TYR(TBU)
- FMOC-D-TYR(BUT)
- FMco-D-Tyr(tBu)-OH
- FMOC-D-TYROSINE(TBU)-OH
- FMOC-O-T-BUTYL-D-TYROSINE
- FMOC-D-TYROSINE(O-T-BUTYL)
- FMOC-O-TERT-BUTYL-D-TYROSINE
- FMOC-D-TYR(TBU)-OH 99%
- AC-8603
- O-tert-Butyl-Nalpha-Fmoc-D-tyrosine
- O-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)-D-tyrosine
- AKOS016842318
- Fmoc-O-tert.butyl-D-tyrosine
- MFCD00065684
- Nalpha-Fmoc-O-tert-butyl-D-tyrosine
- F0772
- Fmoc-D-Tyr(tBu)-OH, >=98.0% (HPLC)
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-D-tyrosine, 95% (Fmoc-D-Tyr(tBu)-OH)
- CS-W008426
- M06218
- AS-12901
- SCHEMBL117946
- (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid
- DTXSID50922687
- CHEMBL152324
- BDBM50121965
- O-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-tyrosine
- (R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(4-tert-butoxyphenyl)propanoic acid
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-D-tyrosine
- D-Tyrosine, O-(1,1-dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
- EN300-7372317
- HY-W008426
- AM82328
- 3-(4-tert-Butoxy-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid
- J-003761
- O-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}tyrosine
- (2R)-3-[4-(tert-butoxy)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- 118488-18-9
- (2R)-3-[4-(tert-butoxy)phenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid
- JAUKCFULLJFBFN-RUZDIDTESA-N
- 8L4C2S5DL6
-
- MDL: MFCD00065684
- Inchi: 1S/C28H29NO5/c1-28(2,3)34-19-14-12-18(13-15-19)16-25(26(30)31)29-27(32)33-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31)/t25-/m1/s1
- InChI Key: JAUKCFULLJFBFN-RUZDIDTESA-N
- SMILES: O(C(N[C@@H](C(=O)O)CC1C=CC(=CC=1)OC(C)(C)C)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
- BRN: 6691868
Computed Properties
- Exact Mass: 459.20467
- Monoisotopic Mass: 459.205
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 34
- Rotatable Bond Count: 10
- Complexity: 673
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 5.6
- Topological Polar Surface Area: 84.9A^2
Experimental Properties
- Color/Form: solid
- Density: 1.2±0.1 g/cm3
- Melting Point: 150.0 to 154.0 deg-C
- Boiling Point: 658.2°C at 760 mmHg
- Flash Point: 351.9±31.5 °C
- Refractive Index: 1.599
- Water Partition Coefficient: Soluble in 1 mmole in 2 ml dimethylformamide (Clearly soluble). Slightly soluble in water.
- PSA: 84.86
- LogP: 5.78920
- Specific Rotation: +28.0 to +32.0 deg(C=1, DMF)
- Solubility: Not determined
- Vapor Pressure: 0.0±2.1 mmHg at 25°C
Fmoc-D-Tyr(tBu)-OH Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S22;S24/25
- FLUKA BRAND F CODES:10
- Storage Condition:0-10°C
- Safety Term:S22;S24/25
Fmoc-D-Tyr(tBu)-OH Pricemore >>
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| Chemenu | CM248023-25g |
Fmoc-D-Tyr(tBu)-OH |
118488-18-9 | 96% | 25g |
$122 | 2021-06-09 | |
| Chemenu | CM248023-100g |
Fmoc-D-Tyr(tBu)-OH |
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$337 | 2021-06-09 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C1808599467- 1g |
Fmoc-D-Tyr(tBu)-OH |
118488-18-9 | 98% | 1g |
¥ 62.4 | 2021-05-18 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C1808599451- 5g |
Fmoc-D-Tyr(tBu)-OH |
118488-18-9 | 98% | 5g |
¥ 188.2 | 2021-05-18 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F809880-1g |
Fmoc-D-Tyr(tBu)-OH |
118488-18-9 | 99% | 1g |
¥74.00 | 2022-01-14 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F809880-5g |
Fmoc-D-Tyr(tBu)-OH |
118488-18-9 | 99% | 5g |
¥298.00 | 2022-01-14 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F809880-25g |
Fmoc-D-Tyr(tBu)-OH |
118488-18-9 | 99% | 25g |
¥1,370.00 | 2022-01-14 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010544-25g |
Fmoc-D-Tyr(tBu)-OH |
118488-18-9 | 99% | 25g |
¥711 | 2024-05-26 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010544-5g |
Fmoc-D-Tyr(tBu)-OH |
118488-18-9 | 99% | 5g |
¥150 | 2024-05-26 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010544-1g |
Fmoc-D-Tyr(tBu)-OH |
118488-18-9 | 99% | 1g |
¥35 | 2024-05-26 |
Fmoc-D-Tyr(tBu)-OH Suppliers
Fmoc-D-Tyr(tBu)-OH Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on Fmoc-D-Tyr(tBu)-OH
Recent Advances in the Application of Fmoc-D-Tyr(tBu)-OH (CAS: 118488-18-9) in Peptide Synthesis and Drug Development
Fmoc-D-Tyr(tBu)-OH (CAS: 118488-18-9) is a crucial building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) using the Fmoc (9-fluorenylmethoxycarbonyl) strategy. This compound, featuring a tert-butyl (tBu) protecting group on the tyrosine hydroxyl moiety, is widely employed in the synthesis of complex peptides and peptidomimetics. Recent studies have highlighted its significance in the development of therapeutic peptides, drug delivery systems, and biomaterials. The compound's unique stereochemistry (D-configuration) further expands its utility in creating enantiomerically pure peptides with enhanced stability and bioactivity.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of Fmoc-D-Tyr(tBu)-OH in the synthesis of antimicrobial peptides (AMPs) with improved resistance to proteolytic degradation. The D-tyrosine residue, incorporated via this building block, significantly enhanced the peptides' half-life in serum while maintaining their antimicrobial efficacy. This finding underscores the compound's potential in designing next-generation peptide antibiotics with enhanced pharmacokinetic properties.
In the field of drug delivery, researchers have recently utilized Fmoc-D-Tyr(tBu)-OH to create self-assembling peptide hydrogels. A 2024 publication in Advanced Materials reported on a novel drug carrier system where this amino acid derivative served as a key component in forming stable, biocompatible hydrogels capable of controlled drug release. The tBu protecting group was found to play a critical role in modulating the hydrogel's mechanical properties and drug release kinetics.
From a synthetic chemistry perspective, recent advancements in the industrial-scale production of Fmoc-D-Tyr(tBu)-OH have been achieved through improved catalytic asymmetric synthesis methods. A 2023 patent (WO2023187654) described an efficient enzymatic resolution process for producing this compound with high enantiomeric excess (>99%), addressing previous challenges in large-scale production of D-amino acid derivatives.
The pharmaceutical applications of peptides containing D-tyrosine residues continue to expand, with several clinical-stage candidates in development for metabolic disorders and oncology indications. Fmoc-D-Tyr(tBu)-OH's role in these developments highlights its ongoing importance in peptide-based drug discovery. Future research directions may focus on further optimizing its synthetic accessibility and exploring novel applications in targeted therapeutics and diagnostic agents.
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